3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine

Description

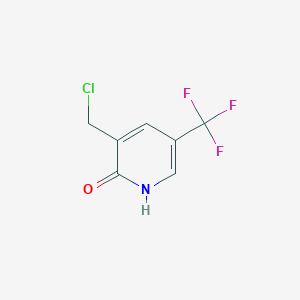

3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a chloromethyl (-CH₂Cl) substituent at position 3, and a hydroxyl (-OH) group at position 2. These compounds are critical intermediates in agrochemical and pharmaceutical synthesis due to their electron-withdrawing substituents, which enhance reactivity and stability .

The trifluoromethyl group improves lipophilicity and metabolic resistance, while the chloromethyl moiety enables further functionalization via nucleophilic substitution or coupling reactions . The hydroxyl group at position 2 may enhance solubility in polar solvents compared to non-hydroxylated analogs .

Properties

IUPAC Name |

3-(chloromethyl)-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-2-4-1-5(7(9,10)11)3-12-6(4)13/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXOQGUAPGPNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of the compound in good yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale continuous flow processes that ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar solvents and mild bases.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, ketones, aldehydes, and reduced forms of the original compound.

Scientific Research Applications

3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine has several scientific research applications:

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its biological effects. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, applications, and properties of 3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine with five analogs:

Key Observations:

Substituent Positioning :

- The hydroxyl group in the target compound distinguishes it from chlorinated analogs like 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine, which lacks polar functionality at position 2. This difference impacts solubility and reactivity in cross-coupling reactions .

- Compounds with amine groups (e.g., 2-Chloro-5-(trifluoromethyl)pyridin-3-amine) exhibit enhanced binding to biological targets, making them suitable for imaging or drug development .

Electron-Withdrawing Effects :

- The trifluoromethyl group at position 5 stabilizes the pyridine ring against nucleophilic attack, a feature shared across all listed compounds .

- Polychlorinated derivatives like 2,3,6-Trichloro-5-(trichloromethyl)pyridine are more reactive in halogen-exchange reactions, facilitating pesticide synthesis .

Biological Activity :

- Piperidine-substituted analogs (e.g., 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride) demonstrate efficacy in disrupting bacterial efflux pumps, highlighting the role of bulky substituents in modulating biological activity .

Stability and Metabolic Considerations

- Trifluoromethyl groups resist metabolic degradation, as shown in , where trifluorothymidine remained intact in vivo . This property is critical for agrochemicals requiring prolonged environmental stability.

- Hydroxyl groups (as in the target compound) may increase susceptibility to oxidation compared to fully halogenated analogs, necessitating protective strategies during synthesis .

Biological Activity

3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, which are critical for its interaction with biological targets. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A pyridine ring which is a common scaffold in medicinal chemistry.

- A chloromethyl group that can participate in electrophilic reactions.

- A trifluoromethyl group that enhances biological activity through improved membrane penetration and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The trifluoromethyl group contributes to its potency against various microbial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 18 | 16 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate its ability to induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer). The mechanism appears to involve the inhibition of specific enzymes involved in cell proliferation.

Case Study:

A study conducted on the effects of this compound on HeLa cells revealed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating a potent effect on cellular proliferation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in metabolic pathways. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions.

- Cell Signaling Modulation : It influences cellular signaling pathways, potentially altering gene expression patterns related to growth and apoptosis.

Research Findings

Recent studies have highlighted the importance of the trifluoromethyl group in enhancing biological activity compared to non-fluorinated analogs. For instance, compounds with this substituent often show increased potency against various enzymes and receptors involved in disease mechanisms.

Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | High | 25 |

| Non-fluorinated analog | Moderate | >100 |

Q & A

Q. What are the key synthetic routes for preparing 3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine?

The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

- Chlorination : Introduce chlorine at the 3-position using reagents like POCl₃ or SOCl₂ under reflux conditions.

- Trifluoromethylation : Employ copper-mediated cross-coupling reactions (e.g., using CF₃I or CF₃SO₂Na) to add the trifluoromethyl group at the 5-position.

- Hydroxylation : Oxidize the 2-position using H₂O₂ or perform selective deprotection of a protected hydroxyl group .

Q. How can spectroscopic techniques confirm the compound’s structure?

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., downfield signals for -CF₃ and aromatic protons).

- IR Spectroscopy : Detect hydroxyl (-OH) stretching (~3200 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- HRMS : Confirm molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .

Q. What safety protocols are critical during handling?

Q. How is regioselectivity achieved during functionalization?

Directed ortho-metalation (DoM) strategies using lithium bases (e.g., LDA) can control substitution patterns. For example, blocking groups on the pyridine nitrogen enhance selectivity at the 2- or 5-positions .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling modify the compound’s structure?

- Reaction Setup : Use Pd(PPh₃)₄ as a catalyst, aryl/vinyl boronic acids, and a base (e.g., K₂CO₃) in THF/H₂O.

- Applications : Introduce biaryl motifs for drug discovery or conjugated polymers. The chlorine at the 3-position acts as a leaving group for cross-coupling .

Q. What computational methods predict the compound’s electronic properties?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity.

- Solvent Modeling : Include polarizable continuum models (PCM) to simulate solvent effects on charge distribution.

- Example : The Colle-Salvetti correlation-energy formula (adapted for DFT) models electron density and kinetic energy .

Q. How are crystallographic studies used to validate molecular geometry?

- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., C-Cl: ~1.73 Å, C-CF₃: ~1.53 Å).

- Data Interpretation : Compare with Cambridge Structural Database entries to identify deviations caused by steric effects .

Q. How can molecular docking evaluate potential bioactivity?

- Target Selection : Use proteins with known pyridine-binding sites (e.g., kinases or GPCRs).

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Validation : Compare docking scores with experimental IC₅₀ values from assays (e.g., anticancer activity in peritoneal mesothelioma models) .

Q. How are multi-step syntheses optimized for scalability?

- Flow Chemistry : Continuous reactors improve yield in trifluoromethylation steps.

- Catalyst Screening : Test Pd/Cu systems for coupling efficiency.

- Process Analytics : In-line FTIR monitors intermediate formation to minimize side products .

Q. How do reaction conditions influence chlorination vs. hydrolysis?

- Kinetic Control : Lower temperatures (<50°C) favor chlorination (e.g., using SOCl₂).

- Thermodynamic Control : Higher temperatures (>80°C) promote hydrolysis to hydroxyl groups.

- pH Adjustment : Buffered aqueous solutions stabilize intermediates during hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.